molecular formula C52H98N16O13 B044532 Colistin b CAS No. 7239-48-7

Colistin b

Cat. No. B044532
CAS RN: 7239-48-7
M. Wt: 1155.4 g/mol
InChI Key: KNIWPHSUTGNZST-SSWRVQTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin, also known as polymyxin E, is a polymyxin antibiotic used to treat bacterial infections caused by susceptible Gram-negative bacteria . It is a cyclic polypeptide antibiotic from Bacillus colistinus, composed of Polymyxins E1 and E2 (or Colistins A, B, and C) which act as detergents on cell membranes .


Synthesis Analysis

The synthesis of colistin derivatives has been reported, where a substitution reaction between bromobenzene and sulfhydryl was used to cyclize colistin core scaffolds . This reaction was mild and efficient, improving the total yield of the compound from less than 10% to 55.90% .


Molecular Structure Analysis

Colistin A and B are large molecules with molecular weights of 1169 and 1155 g/mol, respectively . They are composed of a hydrophilic cycloheptapeptide ring, a tail tripeptide moiety, and a hydrophobic acyl chain tail, being one carbon shorter for colistin B than for colistin A .


Chemical Reactions Analysis

Colistin is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability .


Physical And Chemical Properties Analysis

Colistin is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability .

Scientific Research Applications

Antibiotic Resistance and Last-Choice Treatment

Colistin B is often used as a last-choice antibiotic when other options fail. It targets Gram-negative bacteria, including multidrug-resistant strains. However, its efficacy is threatened by the emergence of resistance mechanisms, such as chromosomal mutations and plasmid-borne mcr genes . Understanding these mechanisms is essential for combating antimicrobial resistance.

Combination Therapy in Polymicrobial Infections

In polymicrobial biofilms, Colistin B can be part of combination therapies. These biofilms contain multiple species, and Colistin B’s activity is enhanced when used alongside other antibiotics. Such combinations improve treatment outcomes and prevent the dissemination of resistance genes .

Carbapenem-Resistant Infections

Due to increasing carbapenem resistance, Colistin B (along with Polymyxin B) is now used more frequently. These drugs serve as antimicrobial agents of last resort, especially against multidrug-resistant infections. Combination therapies involving Colistin B are common .

Synergistic Combinations with Polymyxin-B

Colistin B and Polymyxin-B can work synergistically, even in cases of resistance. Subinhibitory concentrations of these drugs are sufficient for synergy. Polymyxin-B, with better pharmacokinetic properties, is preferred over Colistin B where available .

Acute Kidney Injury (AKI) and Mortality

Studies have explored the rates of AKI and in-hospital mortality following Colistin B treatment. Propensity score-matched treatment groups were analyzed, controlling for covariates .

Detection Methods for Colistin-Resistant Bacteria

Efficient detection methods are crucial for managing resistance. Researchers continually evaluate and improve techniques for identifying colistin-resistant bacteria, aiding in timely intervention and stewardship efforts .

Mechanism of Action

Target of Action

Colistin B, like other polymyxin antibiotics, primarily targets the lipopolysaccharide (LPS) molecules in the outer membranes of Gram-negative bacteria . The initial target of colistin is the LPS component of the bacterial outer membrane .

Mode of Action

Colistin B is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .

Biochemical Pathways

Colistin B’s antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . The most commonly encountered resistance mechanisms are those that lead to modifications of the lipid A moiety that reduce the affinity of colistin to lipid A or inhibit its successful insertion into the outer membrane .

Pharmacokinetics

Colistin B is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of colistin B’s action is the disruption of the bacterial cell membrane, leading to changes in its permeability and ultimately, bacterial cell death .

Action Environment

The use of colistin B has been extensive in animals, particularly in swine, for the control of enteric infections . The emergence of transferable bacterial resistance like mcr-genes in isolates from both humans and animals has led to increased attention to the environmental factors influencing the action, efficacy, and stability of colistin b . The definition of guidelines for colistin therapy in veterinary and human medicine is crucial, and the implementation of sustainable measures in farm animals for the prevention of infections would help to avoid resistance and should be encouraged .

Safety and Hazards

Colistin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It should not come into contact with skin and eyes, and personal protective equipment should be used when handling it . It is toxic if swallowed and very toxic in contact with skin .

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWPHSUTGNZST-SSWRVQTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colistin b

CAS RN

7239-48-7
Record name Colistin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLISTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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